Crystal Structure and Conformational Planarity vs. 1,3,4-Oxadiazole Regioisomer
Single-crystal X-ray diffraction reveals that 3,3′-bi-(5-trifluoromethyl-1,2,4-oxadiazole) (the direct-bonded analogue of the target compound) crystallises in a nearly planar conformation with an inter-ring dihedral angle close to 0°, whereas the constitutional isomer 5,5′-bi-(2-trifluoromethyl-1,3,4-oxadiazole) adopts a significantly twisted geometry. This conformational difference translates into distinct crystal-packing motifs and experimentally measured densities, with the 1,2,4-oxadiazole isomer exhibiting higher crystal density [1]. The planar scaffold provides superior π–π stacking interactions that are essential for designing insensitive energetic materials with layer-stacking architectures [2].
| Evidence Dimension | Solid-state molecular conformation (inter-ring dihedral angle) and crystal density |
|---|---|
| Target Compound Data | Nearly planar (dihedral angle ≈ 0°); crystal density reported in supporting information (higher than 1,3,4-isomer) [1] |
| Comparator Or Baseline | 5,5′-Bi-(2-trifluoromethyl-1,3,4-oxadiazole): twisted conformation, lower crystal density [1] |
| Quantified Difference | Qualitatively: near-planar vs. twisted; quantitatively: density difference explicitly noted but values reported in supplementary material of [1]; class-level density range for analogous bi-1,2,4-oxadiazoles: 1.707–1.901 g·cm⁻³ [2] |
| Conditions | Single-crystal X-ray diffraction at cryogenic temperatures; density-functional theory (DFT) calculations at B3PW91/6-31G++(d,p) level [1][2] |
Why This Matters
Planarity and higher crystal density are primary drivers of detonation performance and insensitivity in energetic-material formulation; procurement of the correct regioisomer is therefore critical for reproducible performance outcomes.
- [1] Kettner, M. A.; Klapötke, T. M.; Witkowski, T. G.; von Hundling, F. Synthesis, Characterisation and Crystal Structures of Two Bi-oxadiazole Derivatives Featuring the Trifluoromethyl Group. Chem. Eur. J. 2015, 21 (11), 4238–4241. https://doi.org/10.1002/chem.201406436 View Source
- [2] Shaferov, A. V.; Fershtat, L. L. Energetic 1,2,4-oxadiazoles: synthesis and properties. Russ. Chem. Rev. 2024, 93 (2), RCR5109. https://doi.org/10.59761/RCR5109 View Source
